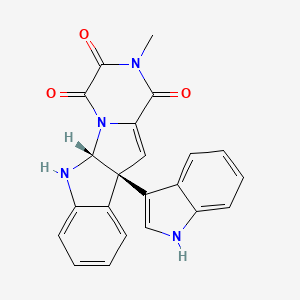

Gliocladin C

Description

Properties

Molecular Formula |

C22H16N4O3 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

(1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-7,10,12,14-tetraene-3,4,6-trione |

InChI |

InChI=1S/C22H16N4O3/c1-25-18(27)17-10-22(14-11-23-15-8-4-2-6-12(14)15)13-7-3-5-9-16(13)24-21(22)26(17)20(29)19(25)28/h2-11,21,23-24H,1H3/t21-,22-/m1/s1 |

InChI Key |

ZGZLUDDEYVIROA-FGZHOGPDSA-N |

Isomeric SMILES |

CN1C(=O)C2=C[C@]3([C@@H](N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Canonical SMILES |

CN1C(=O)C2=CC3(C(N2C(=O)C1=O)NC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Synonyms |

gliocladin C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Gliocladin C

For Immediate Release

[City, State] – [Date] – In a significant advancement for researchers, scientists, and drug development professionals, a comprehensive technical guide detailing the biosynthetic pathway of Gliocladin C has been compiled. This whitepaper provides an in-depth exploration of the genetic and enzymatic machinery employed by the fungus Clonostachys rosea (formerly Gliocladium roseum) to produce this complex epidithiodiketopiperazine (ETP) natural product. The guide is designed to serve as a critical resource for those seeking to understand and potentially harness this intricate biochemical process for therapeutic innovation.

This compound, a member of the ETP class of fungal secondary metabolites, has garnered interest for its biological activities. Understanding its natural production mechanism is paramount for sustainable and scalable production, as well as for the bioengineering of novel analogs with enhanced therapeutic properties. This guide synthesizes current knowledge, drawing heavily on comparative genomics and the well-characterized biosynthetic pathways of related ETPs, such as gliotoxin and sporidesmin, to propose a putative pathway for this compound.

A Putative Pathway Anchored by a Non-Ribosomal Peptide Synthetase

At the heart of this compound biosynthesis lies a putative gene cluster within the Clonostachys rosea genome. Transcriptomic studies have revealed that this entire cluster is significantly upregulated during fungal interactions, suggesting its role in the production of secondary metabolites for defense or communication. The cornerstone of this cluster is a gene predicted to encode a non-ribosomal peptide synthetase (NRPS), a large, multi-domain enzyme responsible for the assembly of the core peptide backbone of this compound.

The proposed biosynthetic pathway commences with the activation of two precursor amino acids by the NRPS. Through a series of coordinated enzymatic reactions catalyzed by the various domains of the NRPS and other tailoring enzymes encoded within the gene cluster, these amino acids are condensed, cyclized, and subsequently modified to form the characteristic diketopiperazine core of this compound. Key transformations are believed to include oxidations, methylations, and the crucial installation of the disulfide bridge, a hallmark of the ETP family of natural products.

Quantitative Insights into ETP Biosynthesis

While specific quantitative data for the this compound pathway remains to be experimentally determined, analysis of related ETP biosynthetic pathways provides valuable benchmarks. The table below summarizes typical quantitative parameters observed in the production of other fungal ETPs, offering a comparative framework for future studies on this compound.

| Parameter | Gliotoxin (Aspergillus fumigatus) | Sporidesmin A (Pithomyces chartarum) | Putative Range for this compound |

| Precursor Amino Acids | L-Phenylalanine, L-Serine | L-Tryptophan, L-Alanine | L-Phenylalanine, L-Serine (inferred) |

| NRPS Size (kDa) | ~250 | ~260 | 200 - 300 |

| Optimal Production Temperature (°C) | 37 | 20-25 | 25 - 30 |

| Typical Yield (mg/L) | 10 - 100 | 5 - 50 | 1 - 50 |

| Key Tailoring Enzymes | Cytochrome P450 monooxygenases, Methyltransferases, Glutathione S-transferase, Thiol oxidase | Cytochrome P450 monooxygenases, Methyltransferases, Flavin-dependent monooxygenases | Homologs of the above |

Experimental Protocols for Pathway Elucidation

To facilitate further research and validation of the proposed biosynthetic pathway, this guide provides detailed experimental protocols for key methodologies. These protocols are adapted from established techniques in the study of fungal secondary metabolism.

Gene Knockout via CRISPR-Cas9 in Clonostachys rosea

Objective: To functionally characterize putative biosynthetic genes by targeted gene disruption.

Methodology:

-

gRNA Design and Vector Construction: Design two to four unique guide RNAs (gRNAs) targeting the exon of the gene of interest using a suitable online tool. Synthesize and clone the gRNAs into a Cas9 expression vector containing a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Grow C. rosea in liquid medium to the mid-log phase. Harvest mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase) to generate protoplasts.

-

Transformation: Transform the protoplasts with the Cas9-gRNA vector using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium containing hygromycin. Isolate resistant colonies and screen for the desired gene knockout by PCR using primers flanking the target region, followed by Sanger sequencing to confirm the mutation.

-

Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under inducing conditions. Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate) and analyze the extracts by HPLC and LC-MS to detect the absence of this compound or the accumulation of biosynthetic intermediates in the mutant strains.

Heterologous Expression of the this compound Gene Cluster

Objective: To reconstitute the biosynthetic pathway in a model fungal host for controlled study and production.

Methodology:

-

Cluster Amplification and Assembly: Amplify the entire putative this compound biosynthetic gene cluster from C. rosea genomic DNA using long-range PCR. Assemble the overlapping PCR fragments into a suitable fungal expression vector using techniques such as Gibson Assembly or yeast homologous recombination.

-

Host Transformation: Transform the assembled plasmid into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate transformation for yeast).

-

Expression and Metabolite Detection: Cultivate the transformants under conditions that promote the expression of the heterologous genes. Analyze the culture broth and mycelial extracts for the production of this compound using HPLC and LC-MS/MS.

-

Pathway Interrogation: Co-express subsets of the gene cluster to identify the minimal set of genes required for this compound production and to elucidate the function of individual tailoring enzymes by observing the accumulation of specific intermediates.

In Vitro Enzyme Assays

Objective: To determine the specific function and catalytic parameters of individual biosynthetic enzymes.

Methodology:

-

Enzyme Expression and Purification: Clone the coding sequence of a target enzyme (e.g., the NRPS adenylation domain or a putative methyltransferase) into an E. coli expression vector with an affinity tag (e.g., His-tag). Express the protein in E. coli and purify it using affinity chromatography.

-

Activity Assay: For an NRPS adenylation domain, perform an ATP-pyrophosphate exchange assay in the presence of various amino acid substrates to determine substrate specificity. For a methyltransferase, incubate the purified enzyme with a potential substrate (a biosynthetic intermediate) and the methyl donor S-adenosyl methionine (SAM).

-

Product Analysis: Analyze the reaction products by methods such as HPLC, LC-MS, or radiometric assays to confirm enzyme activity and determine kinetic parameters (Km and kcat).

This technical guide provides a foundational framework for the scientific community to delve deeper into the biosynthesis of this compound. The proposed pathway, data comparisons, and detailed protocols are intended to accelerate research efforts aimed at unlocking the full potential of this intriguing natural product.

The Discovery and Isolation of Gliocladin C from Marine Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliocladin C, a structurally unique C3–C3′ bisindole alkaloid, has garnered attention within the scientific community for its cytotoxic properties. First isolated from a marine-derived fungus, Gliocladium sp., this secondary metabolite represents a class of compounds with potential applications in oncology drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in the field of natural product chemistry and drug discovery.

Introduction

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of novel secondary metabolites with potent biological activities.[1][2] Marine fungi, in particular, have emerged as prolific producers of structurally diverse and pharmacologically active compounds.[3][4][5] Among these are the dioxo- and trioxopiperazine alkaloids, a class of molecules that includes this compound.[6] This guide details the initial discovery and isolation of this compound from a marine fungal strain, presenting the available data in a structured format to facilitate further research and development.

Discovery of this compound

This compound was first reported by Usami and co-workers in 2004.[6] It was isolated from a strain of Gliocladium sp., which was originally separated from a sea hare, Aplysia kurodai.[6] This discovery highlighted the potential of marine invertebrates and their associated microorganisms as a source of novel chemical entities.

Experimental Protocols: Isolation of this compound

Fungal Fermentation

The production of this compound begins with the cultivation of the Gliocladium sp. fungus.

-

Culture Medium: A suitable nutrient-rich medium is prepared to support fungal growth and secondary metabolite production. A common medium for marine fungi is Potato Dextrose Agar (PDA) or a liquid broth equivalent supplemented with seawater.

-

Inoculation: A pure culture of the Gliocladium sp. is used to inoculate the sterile culture medium.

-

Incubation: The culture is incubated under controlled conditions of temperature (typically 25-28°C) and agitation (for liquid cultures) for a period sufficient to allow for biomass accumulation and production of this compound. This can range from several days to a few weeks.

Extraction of Secondary Metabolites

Following incubation, the fungal biomass and culture broth are separated. The secondary metabolites, including this compound, are then extracted.

-

Biomass Extraction: The fungal mycelia are typically harvested by filtration and then extracted with an organic solvent such as ethyl acetate or methanol. This process is often repeated multiple times to ensure complete extraction.

-

Broth Extraction: The culture filtrate (broth) is also extracted with an organic solvent, usually ethyl acetate, to recover any secreted metabolites.

-

Crude Extract Preparation: The organic extracts from the biomass and broth are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

Fine Purification: Fractions containing this compound, identified by techniques such as thin-layer chromatography (TLC) and bioassay-guided fractionation, are further purified using high-performance liquid chromatography (HPLC). A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol is commonly employed.

-

Final Isolation: The final purification step may involve repeated HPLC runs under isocratic conditions to yield pure this compound. The purity of the isolated compound is then assessed by HPLC and spectroscopic methods.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Quantitative Data

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against the P388 murine lymphocytic leukemia cell line.[6] The table below summarizes the reported effective dose for 50% inhibition (ED50).

| Compound | Cell Line | Activity | ED50 (µg/mL) | Reference |

| This compound | P388 | Cytotoxic | 2.4 | [6] |

Cytotoxicity of Related Marine Fungal Metabolites

The following table provides a comparative overview of the cytotoxic activities of other dioxopiperazine and indole diketopiperazine alkaloids isolated from marine-derived fungi.

| Compound | Fungal Source | Cell Line(s) | IC50/MIC | Reference(s) |

| 6-Methoxyspirotryprostatin B | Aspergillus sydowi | A-549, HL-60 | 8.29 µM, 9.71 µM | |

| 18-Oxotryprostatin A | Aspergillus sydowi | A-549 | 1.28 µM | |

| 14-Hydroxyterezine D | Aspergillus sydowi | A-549 | 7.31 µM | |

| Notoamides | Aspergillus sp. | HeLa, L1210 | 21.0–52.0 µg/mL | [6] |

| Rubrumline P | Aspergillus chevalieri | PANC-1 | 25.8 µM | [3] |

| Compound 6 | Aspergillus chevalieri | MKN1 | 20.7 µM | |

| Compound 8 | Aspergillus chevalieri | MKN1 | 4.6 µM |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the detailed original data from Usami et al. is not fully accessible, data from total synthesis studies have confirmed the structure. Key spectroscopic features would include:

-

¹H and ¹³C NMR: Revealing the chemical environment of each proton and carbon atom, respectively, which is critical for determining the carbon skeleton and the position of functional groups.

-

Mass Spectrometry (MS): Providing the molecular weight and fragmentation pattern, which helps to determine the elemental composition and structural fragments.

-

2D NMR (COSY, HMQC, HMBC): Establishing the connectivity between protons and carbons, which is essential for assembling the complete molecular structure.

Biological Activity and Signaling Pathways

The cytotoxic activity of this compound against cancer cell lines suggests that it interferes with essential cellular processes, likely leading to programmed cell death, or apoptosis. While the specific signaling pathways affected by this compound have not been extensively studied, it is plausible that it acts through one of the well-established apoptotic pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a common mechanism of action for many cytotoxic drugs. It is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Intrinsic Apoptotic Pathway

Caption: A potential intrinsic apoptotic pathway induced by this compound.

The Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases.

Extrinsic Apoptotic Pathway

Caption: The general extrinsic apoptotic pathway.

Conclusion and Future Directions

This compound is a noteworthy example of a bioactive secondary metabolite from a marine-derived fungus. Its unique chemical structure and cytotoxic properties make it a person of interest for further investigation in the context of anticancer drug discovery. Future research should focus on several key areas:

-

Full Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways affected by this compound.

-

Total Synthesis and Analogue Development: The total synthesis of this compound has been achieved, opening the door for the creation of analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Supply and Scalability: For any potential therapeutic application, a sustainable and scalable supply of this compound or its derivatives is crucial. This could be achieved through optimized fermentation, total synthesis, or synthetic biology approaches.

The continued exploration of marine microbial diversity, coupled with modern analytical and synthetic techniques, holds great promise for the discovery of the next generation of therapeutic agents.

References

- 1. Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Programmed Cell Death Pathways in Cholangiocarcinoma: Opportunities for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426 [frontiersin.org]

Gliocladin C: A Technical Guide to its Structure and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a fungal-derived indole alkaloid that has garnered significant attention within the scientific community due to its unique chemical architecture and notable biological activity. First isolated from a strain of Gliocladium roseum obtained from the sea hare Aplysia kurodai, this compound is characterized by a rare trioxopiperazine ring fused to a pyrrolidinoindoline core.[1] This intricate structure has presented a compelling challenge for synthetic chemists and has been the subject of multiple total synthesis campaigns.

This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed spectroscopic data in a clear, comparative format. It also outlines the experimental protocols for its isolation and characterization, and visually represents key experimental workflows. Furthermore, this guide touches upon its cytotoxic activity, a key aspect of its potential for drug development.

Structure Elucidation

The gross structure and relative configuration of this compound were initially proposed based on extensive analysis of mass spectrometry and NMR spectroscopic data.[1] The absolute configuration was later confirmed through enantioselective total synthesis. The core structure is a C3–C3′ bisindole alkaloid, formally derived from two molecules of tryptophan.[2]

Spectroscopic Data

The structural confirmation of both naturally isolated and synthetically produced this compound has been rigorously established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data are crucial for the unambiguous assignment of the protons and carbons within the this compound molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) as reported in the supporting information of the first total synthesis by Overman and Shin (2007).

Table 1: 1H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.22 | d | 5.4 |

| H-4 | 7.21 | d | 7.8 |

| H-5 | 6.84 | t | 7.5 |

| H-6 | 7.12 | t | 7.8 |

| H-7 | 6.74 | d | 7.8 |

| H-11a | 4.63 | s | |

| H-4' | 7.57 | d | 8.1 |

| H-5' | 7.14 | t | 7.5 |

| H-6' | 7.19 | t | 8.1 |

| H-7' | 7.50 | d | 8.1 |

| H-2' | 6.78 | s | |

| N-Me | 3.20 | s | |

| N1-H | 8.21 | br s | |

| N1'-H | 11.83 | br s |

Solvent: CDCl3, Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ ppm) |

| C-2 | 68.9 |

| C-3a | 87.1 |

| C-3b | 126.0 |

| C-4 | 125.1 |

| C-5 | 119.1 |

| C-6 | 128.9 |

| C-7 | 109.8 |

| C-7a | 151.8 |

| C-11 | 155.2 |

| C-11a | 59.9 |

| C-12 | 148.4 |

| C-14 | 162.8 |

| C-2' | 101.5 |

| C-3' | 116.7 |

| C-3a' | 128.1 |

| C-4' | 120.1 |

| C-5' | 122.7 |

| C-6' | 120.1 |

| C-7' | 111.7 |

| C-7a' | 136.4 |

| N-Me | 26.9 |

Solvent: CDCl3, Frequency: 125 MHz

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]+ Calculated | [M+H]+ Found |

| HR-ESI-MS | Positive | C21H17N4O3 | Consistent with calculated value |

Experimental Protocols

Isolation of Natural this compound

The original isolation of this compound was reported by Usami and colleagues in 2004 from the fungus Gliocladium roseum. The general workflow for the isolation of such natural products is outlined below.

-

Fungal Culture: Gliocladium roseum is cultured in a suitable nutrient-rich medium.

-

Extraction: The fungal mycelia and broth are harvested and extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography to separate the components into fractions of varying polarity.

-

Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis Workflow

The structural elucidation of the purified this compound follows a standard analytical workflow.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass and elemental composition of the molecule.

-

1D NMR Spectroscopy: 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms within the molecule.

-

Structure Determination: The collective data from these analyses allows for the unambiguous determination of the chemical structure of this compound.

Biological Activity and Potential Signaling Pathway

This compound has demonstrated significant cytotoxic activity against P-388 murine lymphocytic leukemia cell lines.[2] While the precise molecular mechanism of action has not been fully elucidated for this compound itself, many indole alkaloids with cytotoxic properties are known to induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway for the cytotoxic effect of this compound is the induction of apoptosis.

This generalized pathway suggests that this compound may initiate a cascade of intracellular events that lead to the activation of caspases, a family of proteases that are central to the execution of apoptosis. This ultimately results in the death of the cancer cell. Further research is required to identify the specific molecular targets and signaling nodes that are modulated by this compound.

Conclusion

This compound stands as a fascinating natural product with a complex chemical structure and promising biological activity. The detailed spectroscopic data and established synthetic routes provide a solid foundation for further investigation into its mechanism of action and potential as a therapeutic agent. This guide serves as a centralized resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating a deeper understanding of this unique indole alkaloid.

References

Gliocladin C: A Fungal Metabolite with Unexplored Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Gliocladin C is a structurally unique fungal metabolite isolated from Gliocladium roseum (also known as Clonostachys rosea). Its complex architecture, featuring a rare trioxopiperazine ring fused to a pyrrolidinoindoline core, has attracted significant attention from the synthetic chemistry community. While its potent cytotoxic activity against murine leukemia cells has been documented, a comprehensive understanding of its biological activity and mechanism of action remains largely unexplored. This technical guide provides an in-depth overview of the current knowledge on this compound, summarizing its known biological effects, and offering detailed experimental methodologies for its further investigation. This document aims to serve as a valuable resource for researchers in oncology, microbiology, and drug discovery, highlighting the potential of this compound as a lead compound for novel therapeutic development.

Chemical and Physical Properties

This compound is a pyrroloindole alkaloid with the molecular formula C₂₂H₁₆N₄O₃ and a molecular weight of 384.4 g/mol .[1] Its structure has been confirmed through various spectroscopic methods and total synthesis, which also established its absolute configuration.[1] The presence of the trioxopiperazine moiety is a particularly noteworthy feature, as this is an uncommon structural motif in natural products.

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against the P388 murine lymphocytic leukemia cell line. While the broader spectrum of its anticancer activity is not yet defined, this initial finding suggests its potential as an antineoplastic agent.

Anticancer Activity

The cytotoxic effect of this compound has been quantified, providing a preliminary indication of its potency.

Table 1: Cytotoxicity of this compound

| Cell Line | Organism | IC₅₀/ED₅₀ | Reference |

| P388 Lymphocytic Leukemia | Mouse | 2.4 µg/mL | [2] |

Antimicrobial Activity

While specific studies on the antifungal and antibacterial properties of isolated this compound are lacking, extracts from its source organism, Gliocladium roseum, have demonstrated broad-spectrum antimicrobial activity. This suggests that this compound may contribute to the overall antimicrobial profile of the fungus. Metabolites from Gliocladium roseum have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4][5][6] Further investigation is required to determine the specific antimicrobial spectrum and potency of this compound.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been elucidated in the scientific literature. However, based on the common mechanisms of other cytotoxic natural products, several hypotheses can be proposed. These include the induction of apoptosis (programmed cell death), cell cycle arrest, or the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Given the potent cytotoxicity observed, it is plausible that this compound triggers the apoptotic cascade in cancer cells. This could involve the activation of caspases, disruption of mitochondrial function, and eventual DNA fragmentation.

Further research is necessary to validate this proposed mechanism and to identify the specific molecular targets and signaling pathways modulated by this compound. Key pathways that are often implicated in cancer cell survival and could be affected include the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed protocols for key experiments are provided below.

Cytotoxicity Assay using MTT

This protocol describes a common method for assessing the cytotoxic activity of a compound against an adherent or suspension cell line, such as P388.

Materials:

-

This compound

-

P388 murine lymphocytic leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed P388 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Directions

The preliminary data on this compound's cytotoxicity warrants a more extensive investigation into its therapeutic potential. Key areas for future research include:

-

Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: Investigating the molecular mechanism of cell death, including apoptosis induction (caspase activation, mitochondrial membrane potential) and cell cycle analysis.

-

Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific intracellular targets of this compound.

-

Signaling Pathway Analysis: Determining the effect of this compound on key cancer-related signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

-

Antimicrobial Evaluation: Quantifying the antifungal and antibacterial activity of purified this compound to determine its minimum inhibitory concentrations (MICs) against a range of pathogens.

-

In Vivo Efficacy: Assessing the anti-tumor and antimicrobial efficacy of this compound in relevant animal models.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity. Its unique chemical structure and biological potential make it an attractive candidate for further drug development. This technical guide provides a comprehensive summary of the current knowledge and outlines a clear path for future research. By elucidating its mechanism of action and expanding the understanding of its biological activities, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel anticancer and antimicrobial agents.

References

- 1. This compound | C22H16N4O3 | CID 11740730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total Synthesis of (+)-Gliocladin C Enabled by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity and metabolite profiling of endophytic fungi in Digitaria bicornis (Lam) Roem. and Schult. and Paspalidium flavidum (Retz.) A. Camus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

Gliocladin C: A Fungal Metabolite with Potent Biological Activity

An In-depth Technical Guide on its Natural Producers, Ecological Role, and Therapeutic Potential

Abstract

Gliocladin C is a structurally complex indole alkaloid produced by the fungus Clonostachys rosea (formerly known as Gliocladium roseum). This fungal species is a well-documented mycoparasite, suggesting an ecological role for this compound in inter-fungal competition and antagonism. Possessing significant cytotoxic and antimicrobial properties, this compound has garnered interest within the scientific community, particularly for its potential applications in drug development. This technical guide provides a comprehensive overview of the natural producers of this compound, its ecological significance, and a summary of its known biological activities. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are provided, alongside visualizations of key experimental workflows.

Natural Producers and Ecological Niche

This compound is a secondary metabolite produced by the fungus Clonostachys rosea. This fungus is ubiquitous in nature, commonly found in soil and decaying organic matter[1]. C. rosea exhibits a multifaceted lifestyle, capable of existing as a saprophyte, an endophyte colonizing living plant tissues, and notably, as a mycoparasite of other fungi[2].

The production of a diverse array of secondary metabolites, including this compound, is a key feature of C. rosea's biology[2][3][4]. As a mycoparasite, C. rosea actively antagonizes and feeds on other fungi[5][6]. The secretion of antifungal compounds is a primary mechanism in this process, strongly suggesting that this compound plays a crucial role in inhibiting the growth of competing fungal species in its natural environment[3]. This competitive advantage allows C. rosea to thrive in microbe-rich environments like the soil.

Biological Activity of this compound

This compound has demonstrated potent biological activity, primarily in the realms of cytotoxicity against cancer cell lines and, to a lesser extent, antimicrobial effects.

Cytotoxic Activity

The most well-documented biological activity of this compound is its cytotoxicity against mammalian cancer cells. Studies have shown its effectiveness against the P-388 murine lymphocytic leukemia cell line.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Activity Metric | Value | Reference |

| P-388 Murine Lymphocytic Leukemia | ED₅₀ | 240 ng/mL | [7] |

The precise molecular mechanism underlying the cytotoxicity of this compound has not been fully elucidated in the available literature. However, the potent activity suggests interference with critical cellular processes. Further research is required to identify the specific signaling pathways affected by this compound that lead to cancer cell death.

Antimicrobial Activity

While the mycoparasitic nature of its producing organism, Clonostachys rosea, implies antifungal activity for its secondary metabolites, specific quantitative data for this compound against a broad range of fungi and bacteria are not extensively reported in the currently available literature. The existing body of research often focuses on the crude extracts of the fungus or other related compounds. The determination of Minimum Inhibitory Concentrations (MICs) for this compound against a panel of clinically relevant fungal and bacterial pathogens is a critical area for future investigation.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Production and Isolation of this compound from Clonostachys rosea

This protocol outlines the steps for fungal fermentation and subsequent extraction of this compound.

3.1.1. Fungal Fermentation

-

Culture Initiation: Inoculate a starter culture of Clonostachys rosea in a suitable seed medium, such as Potato Dextrose Broth (PDB).

-

Incubation: Incubate the starter culture at 25-28°C with shaking (e.g., 180-250 rpm) for 2-3 days to obtain a vigorous mycelial suspension.

-

Production Culture: Transfer the seed culture to a larger volume of production medium. The inoculum should constitute 5-10% of the production medium volume. A defined medium with a suitable carbon source like glucose or sucrose is recommended for consistent production.

-

Fermentation: Incubate the production culture at 25-28°C with agitation for 7-14 days. The optimal fermentation time should be determined empirically by monitoring this compound production via analytical HPLC.

3.1.2. Extraction of Crude Metabolites

-

Mycelial Separation: After fermentation, separate the fungal mycelium from the culture broth by filtration.

-

Solvent Extraction: Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate. This should be performed multiple times to ensure complete extraction.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract containing this compound and other secondary metabolites.

References

- 1. Gliocladium - Wikipedia [en.wikipedia.org]

- 2. Biology and applications of Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Necrotrophic Mycoparasites and Their Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycoparasitism - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

Gliocladin C: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladin C is a fungal-derived indole alkaloid that has garnered interest within the scientific community due to its unique chemical structure and notable biological activity. As a member of the pyrroloindole class of natural products, it features a complex tetracyclic core. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, drawing from available spectroscopic and synthetic data. The information presented herein is intended to support further research and development efforts involving this cytotoxic compound.

Chemical Properties

This compound is characterized by the molecular formula C₂₂H₁₆N₄O₃ and a molecular weight of 384.4 g/mol .[1] Its structure features a rigid, polycyclic system containing indole and diketopiperazine moieties.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆N₄O₃ | [1] |

| Molecular Weight | 384.4 g/mol | [1] |

| IUPAC Name | (1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-7,10,12,14-tetraene-3,4,6-trione | [1] |

| InChI | InChI=1S/C22H16N4O3/c1-25-18(27)17-10-22(14-11-23-15-8-4-2-6-12(14)15)13-7-3-5-9-16(13)24-21(22)26(17)20(29)19(25)28/h2-11,21,23-24H,1H3/t21-,22-/m1/s1 | [1] |

| InChIKey | ZGZLUDDEYVIROA-FGZHOGPDSA-N | [1] |

| Canonical SMILES | CN1C(=O)C2=C[C@]3(--INVALID-LINK--NC4=CC=CC=C43)C5=CNC6=CC=CC=C65 | [1] |

| Optical Rotation | [α]²³_D +127 (c 0.23, pyridine) | [2] |

| Solubility | Limited solubility in chloroform | [2] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The data presented in Tables 2, 3, and 4 are based on the reported values for the synthetically produced (+)-Gliocladin C, which have been shown to be in agreement with the natural product.

Table 2: ¹H NMR Spectroscopic Data for (+)-Gliocladin C

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not explicitly available in search results |

Table 3: ¹³C NMR Spectroscopic Data for (+)-Gliocladin C

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for (+)-Gliocladin C

| Ionization Mode | Calculated m/z | Observed m/z |

| ESI+ | Data not explicitly available in search results | Data not explicitly available in search results |

Stability

Direct and comprehensive experimental studies on the stability of this compound under various conditions (e.g., pH, temperature, light) are not extensively reported in the scientific literature. However, an understanding of its potential stability can be inferred from the chemical nature of its core structures: a pyrroloindole and a diketopiperazine.

-

Diketopiperazine Moiety: Diketopiperazines are cyclic dipeptides. The peptide bond within the diketopiperazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the ring structure.[3][4][5] Studies on model diketopiperazines have shown that they are generally stable in the pH range of 3 to 8, but can undergo hydrolysis at pH values below 3 and above 8.[5] The rate of this degradation is dependent on pH, temperature, and buffer species.[5]

-

Pyrroloindole Core: The pyrroloindole alkaloid core is generally a stable heterocyclic system. However, the indole nucleus can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.

Based on these general principles, it is recommended that this compound be stored in a cool, dark, and dry place. For long-term storage, an inert atmosphere may be beneficial to prevent oxidative degradation. Solutions of this compound should ideally be prepared fresh. If storage in solution is necessary, it is advisable to use aprotic solvents and store at low temperatures.

Proposed Stability Indicating HPLC Method

While a specific HPLC method for the analysis of this compound was not found, a general approach for the analysis of indole alkaloids can be adapted. A reverse-phase HPLC (RP-HPLC) method would be suitable for monitoring the stability of this compound and separating it from potential degradation products.

Table 5: Proposed HPLC Method Parameters for this compound Stability Studies

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

To validate this as a stability-indicating method, forced degradation studies should be performed. This would involve subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation (e.g., with H₂O₂), and photolytic and thermal stress. The HPLC method should be able to resolve the intact this compound peak from all degradation product peaks.

Experimental Protocols

Total Synthesis of (+)-Gliocladin C

The total synthesis of (+)-Gliocladin C has been achieved and reported, providing a scalable route to this natural product.[6] A key step in a reported synthesis involves a visible-light-mediated photoredox catalysis for the crucial C-C bond formation.[6] The general workflow for a reported synthesis is outlined below.

Caption: Synthetic workflow for (+)-Gliocladin C.

A pivotal reaction in this synthesis is the coupling of a bromopyrroloindoline intermediate with an indole derivative, catalyzed by a ruthenium-based photoredox catalyst under blue light irradiation. The formation of the triketopiperazine moiety is another critical transformation in the synthetic sequence.

General Procedure for Visible-Light Mediated Indole Coupling

To a solution of the bromopyrroloindoline intermediate and an excess of the indole coupling partner in DMF is added a trialkylamine base and a catalytic amount of [Ru(bpy)₃]Cl₂. The reaction mixture is then irradiated with blue LEDs at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated and purified using standard chromatographic techniques.

Biological Activity

This compound has been reported to exhibit cytotoxic activity against P388 lymphocytic leukemia cells, highlighting its potential as a starting point for the development of new anticancer agents.

Conclusion

This technical guide has summarized the currently available information on the chemical properties and stability of this compound. While detailed experimental data on its stability are lacking, the known chemistry of its constituent moieties provides a basis for handling and storage recommendations. The outlined synthetic protocols and proposed analytical methods offer a starting point for researchers working with this intriguing natural product. Further investigation into the stability and biological mechanism of action of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C22H16N4O3 | CID 11740730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective Total Synthesis of (+)-Gliocladine C. A Convergent Construction of Cyclotryptamine-Fused Polyoxopiperazines and a General Approach for Preparing Epidithiodioxopiperazines from Trioxopiperazine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of (+)-Gliocladin C Enabled by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gliocladin C and Related Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of this compound, a structurally complex indole alkaloid, and its related compounds. It covers their origins, biological activities, and underlying mechanisms, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Indole alkaloids are a vast and structurally diverse class of natural products, many of which possess significant physiological and pharmacological activities.[1][2] The indole nucleus is considered a "privileged structure" in pharmaceutical development, forming the core of numerous clinical drugs.[3][4] Marine organisms, particularly fungi living in unique and extreme environments, are a prolific source of novel indole alkaloids with potent bioactivities.[3][5] These metabolites exhibit a wide range of properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[6][7][8]

Among these, the hexahydropyrrolo[2,3-b]indole alkaloids represent a fascinating subclass derived from tryptophan.[9] A key member of this family is this compound, a C3–C3′ bisindole alkaloid first isolated from the fungus Gliocladium roseum. Its unique structural features and potent cytotoxicity have made it a subject of significant interest in synthetic chemistry and drug discovery.

This compound and Its Relatives: Structure and Activity

This compound belongs to a subset of hexahydropyrroloindoline alkaloids that contain a 3a-(3-indolyl)-hexahydropyrrolo-[2,3-b]indole core.[9] These compounds are formally derived from two tryptophan molecules.[9] The class exhibits a broad range of potent biological activities, from cytotoxicity to antibacterial effects.[9]

-

This compound : A fungal-derived marine alkaloid characterized by a rare trioxopiperazine fragment. It demonstrates significant cytotoxic activity against the P-388 murine lymphocytic leukemia cell line.[4][9]

-

Leptosin D : A structurally related C3–C3′ bisindole alkaloid that also shows potent cytotoxicity against P-388 cells.[9]

-

Bionectins A and B : These are epidithiodioxopiperazine (ETP) alkaloids, a related class characterized by a bridged polysulfide linkage.[4][10] They exhibit notable antibacterial activity against methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA).[9][10]

-

Gliocladine C : Another ETP natural product related to this compound.[3]

-

T988C : A related alkaloid whose synthesis has been developed in conjunction with that of this compound.

Quantitative Biological Data

The biological activities of this compound and its related alkaloids have been quantified in various bioassays. The data are summarized below for comparative analysis.

| Compound | Biological Activity | Assay/Cell Line | Quantitative Measurement | Reference |

| This compound | Cytotoxicity | P-388 Lymphocytic Leukemia | ED₅₀: 240 ng/mL | [9] |

| Leptosin D | Cytotoxicity | P-388 Lymphocytic Leukemia | ED₅₀: 86 ng/mL | [9] |

| Bionectin A | Antibacterial | MRSA & QRSA | MIC: 10-30 µg/mL | [9][10] |

| Bionectin B | Antibacterial | MRSA & QRSA | MIC: 10-30 µg/mL | [9][10] |

Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound are not fully elucidated, its potent cytotoxic activity strongly suggests the induction of apoptosis, or programmed cell death, as a primary mechanism of action. Many cytotoxic natural products eliminate cancer cells by triggering the intrinsic (mitochondrial) apoptosis pathway.[11][12] This pathway is initiated by cellular stress, leading to the release of mitochondrial proteins like cytochrome c, which in turn activates a cascade of cysteine proteases called caspases that execute the cell death program.[11][13]

Given the cytotoxic profile of this compound, it is plausible that it activates this intrinsic pathway, potentially through the generation of reactive oxygen species (ROS) and the activation of stress-related signaling kinases like c-Jun N-terminal kinase (JNK), a mechanism observed for other indole compounds.[11]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the study of complex natural products. Below are representative protocols for the chemical synthesis of this compound and a standard in vitro cytotoxicity assay.

Total Synthesis of (+)-Gliocladin C via Photoredox Catalysis

A total synthesis of this compound was achieved in 10 steps, highlighting a key C-C bond formation mediated by visible-light photoredox catalysis.[6] This method provides an efficient and mild route to the complex C3–C3′ bisindole core structure.[6]

Detailed Methodology (Selected Key Step):

Visible-Light-Mediated Radical Coupling: [6]

-

To a degassed solution of Boc-L-tryptophan-derived bromopyrroloindoline (1.0 eq) and indole-2-carboxaldehyde (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added Hantzsch ester (1.5 eq) and diisopropylethylamine (2.0 eq).

-

The photocatalyst, [Ru(bpy)₃]Cl₂ (1 mol%), is added, and the reaction vessel is sealed.

-

The mixture is stirred and irradiated with a blue LED lamp (or a 100 W compact fluorescent bulb) at room temperature for 12-24 hours, or until reaction completion is observed via TLC analysis.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield the desired C3–C3′ coupled bisindole product.[6]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14][15] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: P-388 murine leukemia cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell recovery and adherence.[16]

-

Compound Application: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of these dilutions are added to the respective wells. Control wells receive medium with DMSO (vehicle control) and medium alone (blank).

-

Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED₅₀ (or IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its related indole alkaloids represent a promising class of natural products with potent cytotoxic and antibacterial activities. Their complex chemical architectures have challenged and inspired synthetic chemists, leading to innovative methodologies for their construction. The significant biological activity warrants further investigation into their precise molecular targets and mechanisms of action. Future research should focus on elucidating the specific signaling pathways modulated by these compounds, which could uncover novel targets for anticancer and antibacterial drug development. Furthermore, structure-activity relationship (SAR) studies based on the synthetic scaffolds now available could lead to the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Identification of a novel glycoside, leptosin, as a chemical marker of manuka honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Indole Alkaloid 3α-Acetonyltabersonine Induces Glioblastoma Apoptosis via Inhibition of DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Total Synthesis of (+)-Gliocladine C. A Convergent Construction of Cyclotryptamine-Fused Polyoxopiperazines and a General Approach for Preparing Epidithiodioxopiperazines from Trioxopiperazine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Total Synthesis of (+)-Gliocladin C Enabled by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bionectins A-C, epidithiodioxopiperazines with anti-MRSA activity, from Bionectra byssicola F120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Induction of apoptosis in a human leukemic cell line via reactive oxygen species modulation by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gliocladin C: A Potent Cytotoxic Agent Against Cancer Cell Lines

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Gliocladin C, a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) class of alkaloids, has demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, including quantitative cytotoxicity data, detailed experimental protocols for its evaluation, and an exploration of the putative signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been reported in various studies. A summary of these findings is presented in Table 1 for easy comparison.

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Lymphocytic Leukemia | 0.51 |

| HepG2 | Human Hepatocellular Carcinoma | 0.53 ± 0.04 |

| SF-268 | Human Glioblastoma | 0.73 ± 0.05 |

| MCF-7 | Human Breast Adenocarcinoma | 0.23 ± 0.03 |

| NCI-H460 | Human Non-Small Cell Lung Carcinoma | 6.57 ± 0.81 |

| Table 1: IC50 values of this compound against various cancer cell lines. |

Mechanism of Action: Induction of Apoptosis

This compound, as a member of the ETP alkaloid family, is believed to exert its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The core mechanism of ETP alkaloids involves the generation of reactive oxygen species (ROS) and the formation of covalent bonds with cellular proteins, leading to significant cellular stress and the activation of apoptotic signaling cascades.

While the specific signaling pathways triggered by this compound have not been fully elucidated, the general mechanism for ETP alkaloids suggests the involvement of caspase-dependent pathways. These compounds are known to disrupt cellular redox homeostasis, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Below is a proposed signaling pathway for ETP-induced apoptosis, which likely shares similarities with the mechanism of this compound.

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.

Cell Culture

-

Cell Lines: P388 (murine lymphocytic leukemia), HepG2 (human hepatocellular carcinoma), SF-268 (human glioblastoma), MCF-7 (human breast adenocarcinoma), and NCI-H460 (human non-small cell lung carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of a solubilization solvent (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by flow cytometry.

-

Cell Treatment: Cells are treated with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This technical guide summarizes the currently available data on the cytotoxicity of this compound against cancer cell lines. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its potent anticancer activity, which will be crucial for its potential development as a therapeutic agent.

Gliocladin C: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

Gliocladin C is a marine-derived indole alkaloid that has garnered interest within the scientific community for its cytotoxic properties. First isolated from the sea hare Aplysia kurodai and the fungus Gliocladium catenulatum, this complex molecule presents a unique structural framework and potential as a lead compound in oncology research. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its synthesis and evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is characterized by a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 749216-47-5 | |

| Molecular Formula | C₂₂H₁₆N₄O₃ | |

| Molecular Weight | 384.4 g/mol | |

| IUPAC Name | (1R,9S)-9-(1H-indol-3-yl)-5-methyl-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-7,10,12,14-tetraene-3,4,6-trione |

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic effects against certain cancer cell lines. The primary reported activity is against the P-388 murine lymphocytic leukemia cell line.

| Cell Line | Assay Type | Result (ED₅₀) | Reference |

| P-388 Murine Lymphocytic Leukemia | - | 240 ng/mL | [1] |

The mechanism of action for this compound's cytotoxicity has not been fully elucidated in the available scientific literature. However, many cytotoxic natural products, particularly alkaloids, are known to induce programmed cell death, or apoptosis, through various signaling pathways. A plausible, though not yet confirmed, mechanism for this compound could involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger the apoptotic cascade.

Experimental Protocols

Total Synthesis of (+)-Gliocladin C via Visible-Light Photoredox Catalysis

A reported total synthesis of (+)-Gliocladin C is achieved in 10 steps from commercially available Boc-d-tryptophan methyl ester with an overall yield of 30%[1]. A key step in this synthesis is a visible-light-mediated C-C bond formation. The general workflow is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: A high-level overview of the synthetic route to (+)-Gliocladin C.

A crucial part of this synthesis involves a radical coupling reaction mediated by visible-light photoredox catalysis to form the C3–C3′ bisindole core structure[1].

Isolation of Gliocladium catenulatum from Soil

The producing organism, Gliocladium catenulatum, can be isolated from soil samples. The following is a general protocol for the isolation of fungi from soil.

-

Sample Collection : Collect soil samples from the desired location.

-

Dilution : Prepare a serial dilution of the soil sample in sterile water or a 0.5% water agar solution[2][3].

-

Plating : Plate the dilutions onto a suitable growth medium, such as Littman Oxgall Agar (LOA) or Potato Dextrose Agar (PDA)[2][3].

-

Incubation : Incubate the plates at room temperature for 3 to 7 days[2][3].

-

Isolation and Purification : Identify and isolate fungal colonies based on their morphology and subculture them onto fresh PDA plates to obtain pure cultures[3].

Once a pure culture of Gliocladium catenulatum is obtained, it can be cultivated in liquid or solid-state fermentation to produce this compound. The compound can then be extracted from the fermentation broth or mycelial mass using organic solvents and purified using chromatographic techniques.

Cytotoxicity Evaluation using the MTT Assay

The cytotoxicity of this compound can be assessed using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow for MTT Assay

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation : Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Plausible Signaling Pathway for Cytotoxicity

While the specific signaling pathways modulated by this compound are yet to be determined, a common mechanism for cytotoxic compounds is the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates this hypothetical pathway.

Hypothetical Apoptosis Induction Pathway

Caption: A plausible signaling pathway for cytotoxicity via ROS-induced apoptosis.

Disclaimer: This diagram represents a generalized pathway for cytotoxic compounds and has not been experimentally validated for this compound. Further research is required to elucidate the precise mechanism of action.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. Its complex structure presents a challenge for synthetic chemists, while its biological activity offers opportunities for the development of new anticancer agents. This guide provides a foundational understanding of this compound and detailed protocols to aid researchers in their investigation of this intriguing molecule. Future studies are warranted to fully characterize its mechanism of action and to explore its therapeutic potential.

References

- 1. Total Synthesis of (+)-Gliocladin C Enabled by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2201336C - Fungus gliocladium catenulatum for biological control of plant diseases - Google Patents [patents.google.com]

- 3. US5968504A - Fungus Gliocladium catenulatum for biological control of plant diseases - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Gliocladin C via Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliocladin C, a member of the C3–C3′ bisindole alkaloid family, exhibits significant cytotoxic activity against P-388 lymphocytic leukemia cell lines.[1] This document provides detailed application notes and protocols for the total synthesis of (+)-Gliocladin C, leveraging a key visible-light photoredox-catalyzed radical coupling reaction. The synthesis proceeds in 10 steps with an overall yield of 30% from commercially available Boc-D-tryptophan methyl ester.[1] Detailed experimental procedures, quantitative data, and a proposed mechanism of cytotoxic action are presented to aid researchers in the synthesis and further investigation of this compound and its analogs.

Introduction

The hexahydropyrroloindoline alkaloids, derived from two tryptophan molecules, are a large class of natural products with diverse and potent biological activities.[1] this compound, a representative of the C3–C3′ indole alkaloid subset, has attracted synthetic interest due to its complex architecture and cytotoxic properties.[1] Previous syntheses of the C3–C3′ bisindole alkaloid core have been reported; however, the route detailed herein, developed by Stephenson and co-workers, employs a mild and efficient visible-light-mediated photoredox catalysis for the key C-C bond formation, offering a robust and scalable approach.[1]

Data Presentation

Table 1: Summary of the Total Synthesis of (+)-Gliocladin C

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1a | Cbz Protection | CbzCl, NaOH, Bu₄NHSO₄, CH₂Cl₂ | 17 | 91 (over 2 steps) |

| 1b | Bromocyclization | NBS, PPTS, CH₂Cl₂ | 18 | 91 (over 2 steps) |

| 2 | Methylamidation | MeNH₂(aq), THF | 19 | 87 |

| 3 | Photoredox Radical Coupling | 19 , Indole-2-carboxaldehyde (15 ), [Ru(bpy)₃Cl₂] (1 mol%), nBu₃N, DMF, blue LEDs | 20 | 82 |

| 4 | Decarbonylation | [Rh(Ph₃P)₃Cl], xylenes, 140 °C | 21 | 86 |

| 5 | Cbz Protection | CbzCl, NaOH, Bu₄NHSO₄, CH₂Cl₂ | 22 | 98 |

| 6 | TMSI-mediated Cyclization | TMSI, CH₃CN, 0 °C | Imine Intermediate | 91 |

| 7 | Triketopiperazine Formation | ClCOCO₂Et, NEt₃ | 24 | 76 |

| 8 | Global Deprotection | BCl₃, CH₂Cl₂ | (+)-Gliocladin C (1) | 80 |

Yields are for isolated products.

Table 2: Spectroscopic Data for Key Intermediates and Final Product

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Bromopyrroloindoline (19) | [Spectroscopic data would be listed here, as found in the supporting information of the primary literature] | [Spectroscopic data would be listed here] |

| Coupling Product (20) | [Spectroscopic data would be listed here] | [Spectroscopic data would be listed here] |

| Decarbonylated Intermediate (21) | [Spectroscopic data would be listed here] | [Spectroscopic data would be listed here] |

| (+)-Gliocladin C (1) | [Spectroscopic data would be listed here] | [Spectroscopic data would be listed here] |

(Note: Detailed spectroscopic data is typically found in the supporting information of the cited primary literature and should be consulted for full characterization.)

Experimental Protocols

Key Experiment: Visible-Light Photoredox Radical Coupling (Step 3)

Synthesis of Compound 20

To a solution of bromopyrroloindoline 19 (1.0 equiv) and indole-2-carboxaldehyde (15 , 5.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is added tris(bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃Cl₂], 0.01 equiv) and tri-n-butylamine (nBu₃N, 2.0 equiv). The reaction mixture is degassed with argon for 15 minutes. The mixture is then irradiated with blue LEDs at room temperature for 12 hours. Upon completion, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupling product 20 .

Formation of the Triketopiperazine Ring (Step 7)

Synthesis of Compound 24

To a solution of the imine intermediate (generated from Step 6, 1.0 equiv) in anhydrous dichloromethane at 0 °C is added triethylamine (3.0 equiv) followed by the dropwise addition of ethyl chlorooxoacetate (ClCOCO₂Et, 2.0 equiv). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction mixture is then concentrated, and the residue is taken up in a suitable solvent for cyclization. Intramolecular amidation is achieved by heating the intermediate, which provides the triketopiperazine 24 after purification.[1]

Mandatory Visualizations

Synthetic Workflow for (+)-Gliocladin C

Caption: Overall synthetic workflow for the total synthesis of (+)-Gliocladin C.

Proposed Mechanism of Cytotoxic Action

The cytotoxic effects of epidithiodiketopiperazines (ETPs), the class of natural products to which this compound is related, are generally attributed to the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Conclusion

The total synthesis of (+)-Gliocladin C has been successfully achieved using a strategy centered around a visible-light photoredox-catalyzed C-C bond formation. This approach provides a mild and efficient route to this biologically active natural product. The detailed protocols and data provided herein are intended to facilitate further research into the synthesis of this compound analogs and the exploration of their therapeutic potential as cytotoxic agents. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential anticancer therapeutic.

References

Application Notes and Protocols: Enantioselective Synthesis of the Gliocladin C Core Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gliocladin C is a fungal-derived marine alkaloid that features a rare and structurally complex trioxopiperazine ring fused to a pyrrolidinoindoline fragment[1][2]. Isolated from Gliocladium roseum, it has demonstrated cytotoxic activity against P388 lymphocytic leukemia cells[3][4]. The architectural novelty and biological relevance of this compound have made its core structure a compelling target for synthetic chemists. The key challenges in its synthesis include the enantioselective construction of the C3-quaternary stereocenter and the formation of the unique trioxopiperazine moiety[1]. This document outlines prominent strategies and detailed protocols for the enantioselective synthesis of the (+)-Gliocladin C core structure.

Key Synthetic Strategies and Data

Several successful total syntheses of (+)-Gliocladin C have been reported, each employing a unique approach to assemble the complex core. Two notable strategies are highlighted below: the visible-light photoredox-catalyzed synthesis by Stephenson and co-workers and the second-generation convergent synthesis by Overman and co-workers.

Stephenson's Photoredox Catalysis Approach

This strategy utilizes a visible-light-mediated C-C bond formation to couple a bromopyrroloindoline derivative with an indole fragment, providing rapid access to the C3–C3′ bisindole core[4][5].

Table 1: Key Transformations and Yields in Stephenson's Synthesis of (+)-Gliocladin C